molecular formula C18H15N5O2S B11375337 N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide

N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B11375337
M. Wt: 365.4 g/mol
InChI Key: IWCJOECTJOWOST-UHFFFAOYSA-N
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Description

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, a hydroxy group, and a thiophene carboxamide moiety

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C18H15N5O2S/c1-11-13(10-12-6-3-2-4-7-12)16(25)23-18(19-11)21-17(22-23)20-15(24)14-8-5-9-26-14/h2-9H,10H2,1H3,(H2,19,20,21,22,24)

InChI Key

IWCJOECTJOWOST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate starting materials under specific conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzylating agent is used.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents.

    Formation of the Thiophene Carboxamide Moiety: The thiophene carboxamide moiety can be synthesized by reacting thiophene-2-carboxylic acid with appropriate amines under suitable conditions.

Chemical Reactions Analysis

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death.

Comparison with Similar Compounds

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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